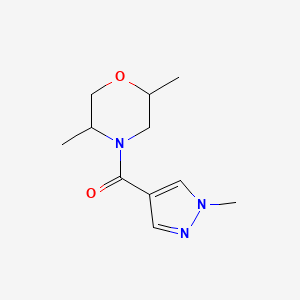![molecular formula C14H16N2O2 B7510615 N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C15H18N2O2, and is commonly referred to as DMOM-BMA.
作用機序
DMOM-BMA works by binding to the amyloid beta (Aβ) peptide and forming a fluorescent complex. This allows for the detection and quantification of Aβ aggregates, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DMOM-BMA has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for studying protein aggregation and other biological processes. However, further research is needed to fully understand the biochemical and physiological effects of DMOM-BMA.
実験室実験の利点と制限
One advantage of DMOM-BMA is its high sensitivity and specificity for detecting Aβ aggregates. In addition, DMOM-BMA is relatively easy to synthesize and has low toxicity. However, one limitation of DMOM-BMA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on DMOM-BMA. One area of interest is the development of new fluorescent probes based on the DMOM-BMA structure for detecting other protein aggregates and biomolecules. Another direction is the use of DMOM-BMA in in vivo imaging studies to better understand the role of Aβ aggregates in Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of DMOM-BMA and its potential applications in other areas of scientific research.
合成法
DMOM-BMA can be synthesized through a multi-step process starting with the reaction of 5-methyl-3-oxazolidinone with 2-bromotoluene to form 2-(5-methyl-1,2-oxazol-3-yl)toluene. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMOM-BMA.
科学的研究の応用
DMOM-BMA has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting amyloid beta (Aβ) aggregates in Alzheimer's disease. In addition, DMOM-BMA has been used as a tool for studying the aggregation of proteins and peptides in vitro.
特性
IUPAC Name |
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-4-5-7-13(10)14(17)16(3)9-12-8-11(2)18-15-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINVIFOCBOWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)






![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
